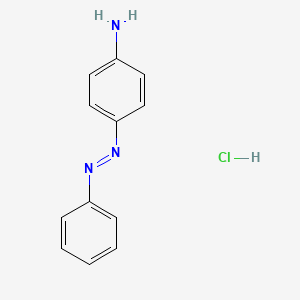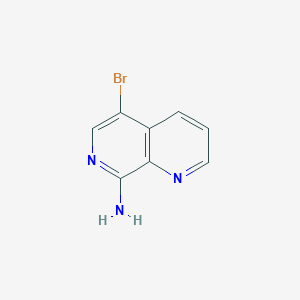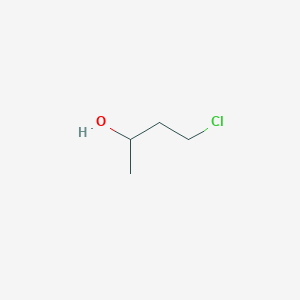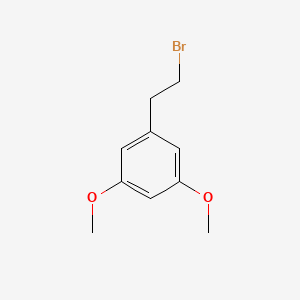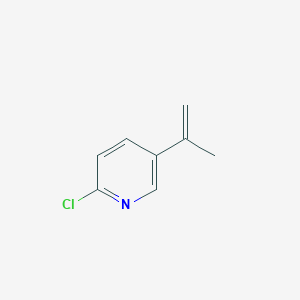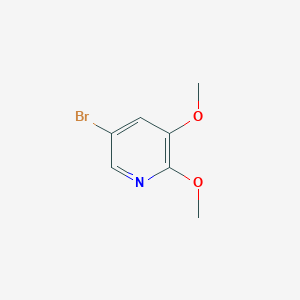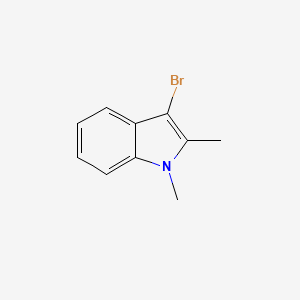
3-溴-1,2-二甲基-1H-吲哚
描述
3-Bromo-1,2-dimethyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The bromine atom in the 3-position and the methyl groups in the 1- and 2-positions of the indole ring confer unique chemical properties to this compound.
科学研究应用
3-Bromo-1,2-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
Target of Action
3-Bromo-1,2-dimethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of 3-Bromo-1,2-dimethyl-1H-indole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been reported to exhibit antiviral activity, with certain compounds showing inhibitory activity against specific viruses .
生化分析
Biochemical Properties
3-Bromo-1,2-dimethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can influence various biological processes
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-1,2-dimethyl-1H-indole involves its interactions at the molecular level. It is known to bind to specific biomolecules, potentially inhibiting or activating enzymes, and altering gene expression. Indole derivatives have been shown to interact with various molecular targets, leading to changes in cellular functions . The precise molecular interactions of 3-Bromo-1,2-dimethyl-1H-indole are still being elucidated, but it is expected to follow similar mechanisms as other indole compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1,2-dimethyl-1H-indole can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Indole derivatives are generally stable, but their activity can diminish over time due to degradation . Long-term studies are needed to fully understand the temporal effects of 3-Bromo-1,2-dimethyl-1H-indole in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of 3-Bromo-1,2-dimethyl-1H-indole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been shown to have a threshold effect, where their biological activity changes significantly at certain concentrations . Detailed dosage studies are required to determine the optimal and safe dosage range for 3-Bromo-1,2-dimethyl-1H-indole.
Metabolic Pathways
3-Bromo-1,2-dimethyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The specific metabolic pathways of 3-Bromo-1,2-dimethyl-1H-indole are still being mapped, but it is expected to follow similar pathways as other indole compounds.
Transport and Distribution
The transport and distribution of 3-Bromo-1,2-dimethyl-1H-indole within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . Understanding the transport mechanisms of 3-Bromo-1,2-dimethyl-1H-indole is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Bromo-1,2-dimethyl-1H-indole affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,2-dimethyl-1H-indole typically involves the bromination of 1,2-dimethylindole. One common method is the reaction of 1,2-dimethylindole with N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the synthesis of 3-Bromo-1,2-dimethyl-1H-indole can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes the risk of human error and enhances safety.
化学反应分析
Types of Reactions
3-Bromo-1,2-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 1,2-dimethylindole using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indoles can be formed.
Oxidation Products: Indole-2,3-diones are common oxidation products.
Reduction Products: 1,2-Dimethylindole is a typical reduction product.
相似化合物的比较
Similar Compounds
- 3-Bromo-1-ethyl-1H-indole
- 3-Bromo-2-methyl-1H-indole
- 3-Bromo-1H-indole
Uniqueness
3-Bromo-1,2-dimethyl-1H-indole is unique due to the presence of two methyl groups in the 1- and 2-positions, which influence its chemical reactivity and biological activity. These structural features distinguish it from other brominated indoles and contribute to its specific properties and applications .
属性
IUPAC Name |
3-bromo-1,2-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-10(11)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBAONZGDLVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461629 | |
| Record name | 1H-Indole, 3-bromo-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80906-24-7 | |
| Record name | 1H-Indole, 3-bromo-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


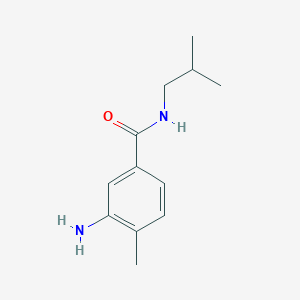

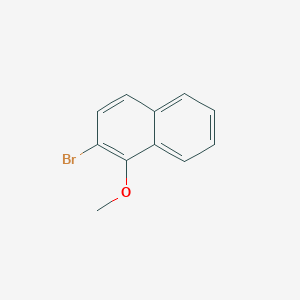
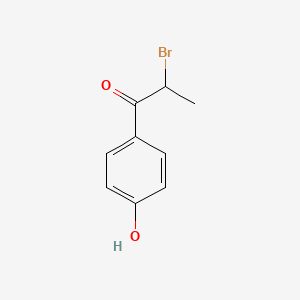
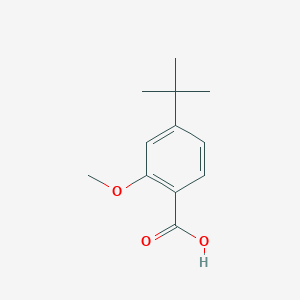
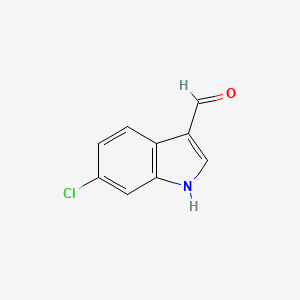
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
